(E)-indol-3-ylacetaldoxime is a chemical compound characterized by its structure, which features an indole moiety linked to an acetaldehyde oxime. The compound has the molecular formula and is classified as an aldoxime, resulting from the condensation of indol-3-ylacetaldehyde with hydroxylamine. The "E" configuration indicates that the substituents around the double bond in the oxime group are on opposite sides, which can influence its reactivity and biological properties .
The synthesis and transformation of (E)-indol-3-ylacetaldoxime involve several notable reactions:
(E)-indol-3-ylacetaldoxime exhibits significant biological activity, particularly in plant systems. It is involved in the biosynthesis of various natural products and has been shown to act as a precursor for compounds with potential therapeutic applications. For instance, it plays a role in the synthesis of phytohormones and other bioactive molecules that influence plant growth and development . Additionally, studies suggest that it may possess antioxidant properties and could be involved in stress response mechanisms in plants .
Several methods have been developed for synthesizing (E)-indol-3-ylacetaldoxime:
(E)-indol-3-ylacetaldoxime has several applications across different fields:
Research on (E)-indol-3-ylacetaldoxime's interactions primarily focuses on its biological role in plants. Studies indicate that it may interact with various enzymes involved in metabolic pathways, influencing processes like hormone biosynthesis and stress response mechanisms. Additionally, its ability to generate reactive oxygen species may play a role in signaling pathways within plant cells .
Several compounds share structural similarities with (E)-indol-3-ylacetaldoxime, each exhibiting unique properties:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Indole | Aromatic heterocycle | Precursor for many bioactive compounds |
| Indole-3-acetic acid | Auxin hormone | Regulates plant growth and development |
| Indole-3-butyric acid | Plant hormone | Promotes root formation |
| Indole-3-aldehyde | Aldehyde derivative | Involved in various biochemical pathways |
(E)-indol-3-ylacetaldoxime is unique due to its specific oxime functional group and its role as a direct precursor in biosynthetic pathways leading to various biologically active compounds. Its distinct reactivity compared to other indole derivatives allows for diverse applications in agriculture and pharmaceuticals .
The catalytic synthesis of (E)-indol-3-ylacetaldoxime through three-component reactions in aqueous media represents an environmentally friendly approach to obtaining this valuable compound [1]. These reactions typically involve indole derivatives, aldehydes, and nitrogen-containing compounds that combine in a one-pot synthesis under catalytic conditions [12]. The use of water as a reaction medium aligns with green chemistry principles while providing excellent yields and stereoselectivity [12].
Recent advances in copper-catalyzed three-component reactions have shown particular promise for synthesizing indole derivatives in aqueous conditions [12]. For instance, 2-pyrrolecarbaldiminato-copper(II) complexes have demonstrated excellent catalytic activity at concentrations as low as 5 mol% in water at moderate temperatures (30°C) [12]. These reactions proceed without requiring additional bases, further simplifying the synthetic procedure [12].
The table below summarizes key reaction conditions for the catalytic synthesis of indole derivatives via three-component reactions in aqueous media:
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(II)-complex (5 mol%) | Indole, aldehyde, malononitrile | Water, 30°C, 12h | 80-96 | [12] |
| Pt/Al₂O₃ (3 wt%) | Aniline, ethylene glycol | Acidic conditions | >50 | [19] |
| Cu(II)-complex (2.5 mol%) | Indole, aldehyde, ethyl 2-cyanoacetate | Water, 30°C, 15h | 70-84 | [12] |
The mechanism for these three-component reactions typically involves the initial formation of an intermediate through the condensation of the aldehyde with the nitrogen-containing component, followed by nucleophilic attack by the indole at its C3 position [12]. This regioselectivity is crucial for obtaining the desired (E)-indol-3-ylacetaldoxime structure [1] [7].
Heterologous biosynthesis of (E)-indol-3-ylacetaldoxime in Escherichia coli systems offers a sustainable alternative to chemical synthesis methods [6]. Escherichia coli naturally produces indole as an intercellular signaling molecule, making it a suitable host for the biosynthesis of indole derivatives [6] [24]. The biosynthetic pathway involves the expression of specific enzymes that convert tryptophan to (E)-indol-3-ylacetaldoxime through a series of enzymatic reactions [6] [13].
Research has demonstrated that environmental factors significantly influence indole production in Escherichia coli, which directly impacts the biosynthesis of (E)-indol-3-ylacetaldoxime [26]. For instance, pH plays a crucial role in regulating indole production, with higher levels observed under alkaline conditions (pH 8-9) [26]. Temperature also affects indole signaling, with more extensive gene expression observed at 30°C compared to 37°C [24].
The heterologous biosynthesis pathway in Escherichia coli typically involves the following steps:
Recent studies have shown that cellular stress conditions upregulate indole signaling metabolites in Escherichia coli, including precursors to (E)-indol-3-ylacetaldoxime [13]. This stress response mechanism can be harnessed for enhanced production of the target compound through controlled stress induction [13] [26].
The table below summarizes key factors affecting indole production in Escherichia coli systems:
| Environmental Factor | Optimal Condition | Effect on Indole Production | Reference |
|---|---|---|---|
| pH | 8-9 (alkaline) | Increased production | [26] |
| Temperature | 30°C | Enhanced gene expression | [24] |
| Carbon source | Glucose | Moderate production | [26] |
| Antibiotics | Ampicillin, Kanamycin | Increased extracellular indole | [26] |
The formation of (E)-indol-3-ylacetaldoxime from tryptophan precursors involves several mechanistic pathways that have been elucidated through biochemical analyses [9] [16]. The primary route begins with tryptophan, which serves as the main precursor for indole-3-acetic acid biosynthesis in plants and can be adapted for chemical synthesis [9]. The conversion of tryptophan to (E)-indol-3-ylacetaldoxime represents a key branching point between primary and secondary metabolism [17].
The oxime formation mechanism typically proceeds through the following steps:
In plants, cytochrome P450 enzymes CYP79B2 and CYP79B3 catalyze the direct conversion of tryptophan to indole-3-acetaldoxime [9] [17]. This enzymatic pathway has been extensively studied in Arabidopsis and can be adapted for heterologous expression in microbial systems [17] [20].
The non-enzymatic formation of oximes can also occur through the reaction of indole-3-acetaldehyde with hydroxylamine under appropriate conditions [18]. This reaction typically requires mild basic conditions to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde [18]. The stereochemistry of the resulting oxime (E or Z isomer) is influenced by reaction conditions and steric factors [18] [21].
Recent mechanochemical approaches have demonstrated that oxime formation can be achieved through solvent-free reactions using hydroxylamine hydrochloride and a base (sodium hydroxide or sodium carbonate) [18]. This method minimizes potential risks associated with solution-phase oximation reactions while achieving high conversion rates [18].
Stereoselective synthesis of (E)-indol-3-ylacetaldoxime is crucial for obtaining the desired isomer with high purity [15] [22]. The (E) and (Z) isomers of indol-3-ylacetaldoxime exhibit different chemical properties and biological activities, making stereochemical control an essential aspect of the synthetic process [21] [23].
Several approaches have been developed for the stereoselective synthesis of (E)-indol-3-ylacetaldoxime:
The isolation and purification of (E)-indol-3-ylacetaldoxime typically involve chromatographic techniques, recrystallization, and other separation methods [15]. High-performance liquid chromatography (HPLC) with chiral stationary phases has proven effective for separating the (E) and (Z) isomers [15] [22].
The table below summarizes key stereoselective synthesis approaches and their outcomes:
| Synthetic Approach | Catalyst/Reagent | Stereoselectivity (E:Z ratio) | Yield (%) | Reference |
|---|---|---|---|---|
| Mechanochemical synthesis | NH₂OH·HCl, NaOH | >95:5 | ~95 | [18] |
| Acid-catalyzed isomerization | HCl | Predominantly E-isomer | 80-90 | [18] |
| Stereospecific synthesis | (R)-3-tosyloxy-1,2-O-isopropylidenepropane-1,2-diol | >90:10 | 75-85 | [15] |
The isolation of pure (E)-indol-3-ylacetaldoxime can be achieved through selective crystallization techniques that exploit the different solubility properties of the E and Z isomers [15]. Additionally, modern chromatographic methods allow for efficient separation of the isomers on both analytical and preparative scales [22].
X-ray crystallography has been instrumental in confirming the absolute configuration of the isolated (E)-indol-3-ylacetaldoxime [1] [3]. The (E)-isomer is characterized by the hydroxyl group of the oxime moiety being positioned opposite to the indole ring, while in the (Z)-isomer, these groups are on the same side [21] [22].